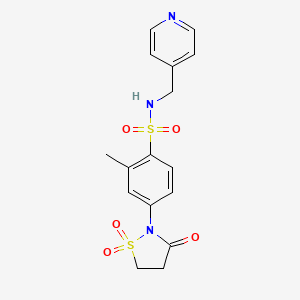
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17N3O5S2 and its molecular weight is 395.45. The purity is usually 95%.
BenchChem offers high-quality 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization for Therapeutic Applications
A study by Ş. Küçükgüzel et al. (2013) delved into the synthesis and characterization of novel derivatives related to Celecoxib, aiming to explore their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives demonstrated promising biological activities, including anti-inflammatory and analgesic effects, without causing significant tissue damage, positioning them as potential therapeutic agents (Ş. Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
M. Pişkin et al. (2020) investigated the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, highlighting their high singlet oxygen quantum yield. The photophysical and photochemical properties of these compounds suggest their potential application in photodynamic therapy for cancer treatment, underlining the critical role of such derivatives in developing new therapeutic strategies (M. Pişkin et al., 2020).
Antitumor Activity and Structural Variants
The work by H. Faidallah et al. (2007) focuses on the synthesis of sulfonamides, disubstituted sulfonylureas, or thioureas, and their structurally related variants, showcasing a class of promising antitumor agents. Their evaluation for in vitro antitumor activity revealed broad-spectrum antitumor potential, especially for compounds containing the thienyl moiety, suggesting the importance of these derivatives in cancer research (H. Faidallah et al., 2007).
HIV-1 Infection Prevention
Research by Cheng De-ju (2015) explores the structural characterization of methylbenzenesulfonamide CCR5 antagonists, indicating their potential use in preventing human HIV-1 infection. This study provides insight into the development of small molecular antagonists targeting specific receptors, contributing to the prevention strategies against HIV-1 (Cheng De-ju, 2015).
Environmental Impact and Analytical Methods
P. Herrero et al. (2014) provide a comprehensive overview of the occurrence and analytical methods for benzotriazoles, benzothiazoles, and benzenesulfonamides in the environment. These compounds, widely used in industry and households, are emerging pollutants with significant water contamination concerns. This review underscores the importance of understanding their environmental impact and developing effective detection and removal strategies (P. Herrero et al., 2014).
Propriétés
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-12-10-14(19-16(20)6-9-25(19,21)22)2-3-15(12)26(23,24)18-11-13-4-7-17-8-5-13/h2-5,7-8,10,18H,6,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWWQBYLWFYDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2757417.png)
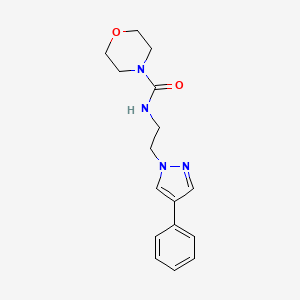
![7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
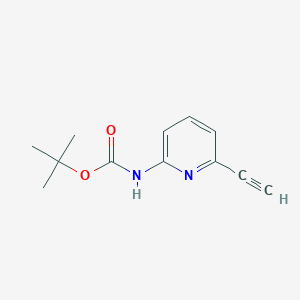
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2757423.png)
![N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide](/img/structure/B2757425.png)
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2757427.png)
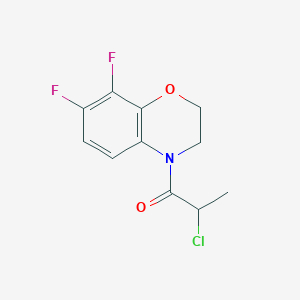
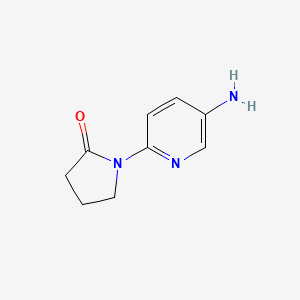
![2-[4-[2-[[2-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]acetyl]amino]ethyl]phenoxy]acetic acid](/img/structure/B2757431.png)
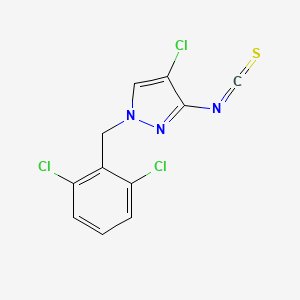
![2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2757435.png)
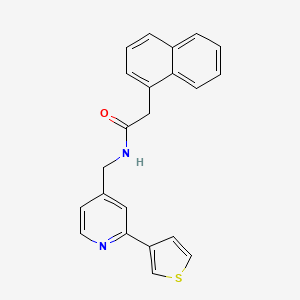
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2757440.png)